Ethyl 4,6-dichloro-5-methylnicotinate

Description

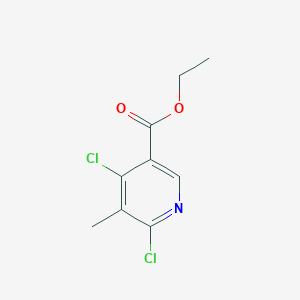

Ethyl 4,6-dichloro-5-methylnicotinate (CAS: 252552-10-6) is a substituted nicotinic acid derivative with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol. Structurally, it features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, a methyl group at position 5, and an ethyl ester at position 3 (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate for developing active ingredients or functional materials . Its commercial availability through suppliers like LEAP CHEM CO., LTD. underscores its industrial relevance .

Properties

IUPAC Name |

ethyl 4,6-dichloro-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-12-8(11)5(2)7(6)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDOYPGZOWJLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444406 | |

| Record name | Ethyl 4,6-dichloro-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252552-10-6 | |

| Record name | Ethyl 4,6-dichloro-5-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252552-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,6-dichloro-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,6-dichloro-5-methylnicotinate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl nicotinate with chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction typically proceeds as follows:

Starting Material: Ethyl nicotinate

Chlorinating Agent: Phosphorus oxychloride (POCl3)

Reaction Conditions: Reflux at 125°C for 12 hours

The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloro-5-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the nicotinate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced nicotinate derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield ethyl 4-amino-6-chloro-5-methylnicotinate, while oxidation reactions can produce this compound oxides.

Scientific Research Applications

Ethyl 4,6-dichloro-5-methylnicotinate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: Explored for its potential therapeutic applications in drug development and clinical trials.

Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes and signaling pathways, leading to its observed biological activities. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4,6-dichloro-5-methylnicotinate with analogous nicotinate esters and halogenated pyridine derivatives. Key parameters include substituent positions, halogen types, ester groups, and molecular properties.

Structural and Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Pyridine Ring) | Key Functional Features |

|---|---|---|---|---|---|

| This compound | 252552-10-6 | C₉H₉Cl₂NO₂ | 234.08 | Cl (4,6), CH₃ (5), COOEt (3) | Dichloro, methyl, ethyl ester |

| Ethyl 5-bromo-4,6-dichloronicotinate | 1192263-86-7 | C₈H₆BrCl₂NO₂ | 298.95 | Br (5), Cl (4,6), COOEt (3) | Bromine substitution, dichloro, ethyl ester |

| Methyl 4,6-dichloronicotinate | 65973-52-6 | C₇H₅Cl₂NO₂ | 206.03 | Cl (4,6), COOMe (3) | Dichloro, methyl ester |

| Mthis compound | 1040247-14-0 | C₈H₇Cl₂NO₂ | 220.05 | Cl (4,6), CH₃ (5), COOMe (3) | Dichloro, methyl substitution, methyl ester |

| Ethyl 2,6-dichloro-5-methylnicotinate | Not specified | C₉H₉Cl₂NO₂ | 234.08 | Cl (2,6), CH₃ (5), COOEt (3) | Dichloro (positions 2 and 6), ethyl ester |

Key Observations :

- Halogen Substitution : The position and type of halogens significantly influence reactivity. For example, Ethyl 5-bromo-4,6-dichloronicotinate (Br at position 5) may exhibit distinct reactivity in nucleophilic substitutions compared to chlorine derivatives due to bromine’s lower electronegativity and larger atomic radius .

- Ester Group : Ethyl esters (e.g., This compound ) generally have higher lipophilicity than methyl esters (e.g., Methyl 4,6-dichloronicotinate ), affecting solubility and bioavailability .

- Methyl vs. Ethyl Ester Impact : Mthis compound (CAS 1040247-14-0) has a lower molecular weight (220.05 vs. 234.08) compared to its ethyl counterpart, which may influence crystallization behavior and synthetic utility .

Biological Activity

Ethyl 4,6-dichloro-5-methylnicotinate (EDMN) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its anti-inflammatory, antimicrobial, and antitumor properties, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

EDMN has the molecular formula C₉H₉Cl₂N₁O₂ and a molecular weight of approximately 234.08 g/mol. The compound features a pyridine ring with chlorine substitutions at positions 4 and 6, and a methyl group at position 5, along with an ethyl ester functional group at position 1. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activities of EDMN are primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects through the following mechanisms:

- Inhibition of Pro-inflammatory Cytokines : EDMN may inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.

- Antimicrobial Activity : The compound has shown effectiveness against various microbial pathogens, suggesting a role in disrupting microbial cell walls or inhibiting metabolic pathways essential for their survival .

- Antitumor Properties : Research indicates that EDMN may interfere with tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Properties

EDMN has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduces the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. The compound's ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, has been particularly noted.

Antimicrobial Activity

Research has highlighted EDMN's antimicrobial properties against several pathogens. A study reported minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml against Bacillus subtilis and Pseudomonas aeruginosa, indicating strong antibacterial activity . Additionally, EDMN exhibited significant inhibition of biofilm formation, enhancing its potential as an antimicrobial agent.

Antitumor Activity

EDMN's potential as an antitumor agent is supported by preliminary studies showing its ability to inhibit cancer cell proliferation in vitro. The compound appears to induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways and modulation of apoptosis-related proteins.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.